molecular formula C21H26N4O4S2 B15100555 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100555
M. Wt: 462.6 g/mol
InChI Key: VIRAIWCERBYAEB-VBKFSLOCSA-N
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Description

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone moiety. Key structural attributes include:

  • Thiazolidinone ring: Substituted with a butan-2-yl group at position 3 and a thioxo group at position 2.
  • Pyridopyrimidinone ring: Modified with a 9-methyl group and a [2-(2-hydroxyethoxy)ethyl]amino substituent at position 2.
  • Z-configuration: The exocyclic double bond between the thiazolidinone and pyridopyrimidinone rings is stereochemically defined .

Properties

Molecular Formula

C21H26N4O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O4S2/c1-4-14(3)25-20(28)16(31-21(25)30)12-15-17(22-7-10-29-11-9-26)23-18-13(2)6-5-8-24(18)19(15)27/h5-6,8,12,14,22,26H,4,7,9-11H2,1-3H3/b16-12-

InChI Key

VIRAIWCERBYAEB-VBKFSLOCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidinone core

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the pyrido[1,2-a]pyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.

Scientific Research Applications

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound differs from analogs primarily in its substituents on the thiazolidinone and pyridopyrimidinone rings. Key comparisons include:

Table 1: Substituent Comparison
Compound Name / ID Thiazolidinone Substituent (Position 3) Pyridopyrimidinone Substituent (Position 2) Bioactivity Highlights
Target Compound Butan-2-yl [2-(2-Hydroxyethoxy)ethyl]amino Hypothesized anti-inflammatory, antimicrobial (structural inference)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl [2-(4-Morpholinyl)ethyl]amino Enhanced protein binding due to morpholine’s hydrogen-bonding capacity
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b) 4-Chlorophenyl Phenyl Anti-inflammatory activity (IC₅₀ = 12.3 µM), low ulcerogenicity
3-((Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl)-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methoxyethyl Phenylethylamino Improved lipophilicity (logP = 3.2) compared to hydroxyethoxy analog
Key Observations:
  • Butan-2-yl vs. Aromatic Groups : The butan-2-yl group in the target compound likely enhances metabolic stability compared to benzyl or chlorophenyl substituents, which may confer higher cytotoxicity .
  • Hydroxyethoxy vs.

Bioactivity and Mechanism of Action

Table 2: Bioactivity Data from Analog Studies
Compound Class Target Pathway/Protein Activity (IC₅₀/EC₅₀) Reference
Thiazolidinone-pyrazolopyrimidines (e.g., 10a, 10b) Cyclooxygenase-2 (COX-2) inhibition 10a: 15.8 µM; 10b: 12.3 µM
Thiazolidinone-azo derivatives (e.g., 40) Microbial protease inhibition MIC = 8–32 µg/mL (against S. aureus)
Morpholine-substituted analogs (e.g., ) Kinase inhibition (hypothetical) Not quantified; predicted via docking
Insights:
  • The target compound’s hydroxyethoxy group may enhance interactions with polar residues in COX-2 or microbial enzymes, similar to chlorophenyl-substituted analogs .
  • Clustering analysis () suggests that even minor structural changes (e.g., hydroxyethoxy vs. methoxyethyl) can significantly alter bioactivity profiles due to differences in hydrogen-bonding networks .

Physicochemical and Spectroscopic Comparisons

Table 3: Molecular Data
Parameter Target Compound 3-(2-Methoxyethyl) Analog Benzyl-Morpholine Analog
Molecular Weight 529.62 g/mol 545.65 g/mol 561.70 g/mol
LogP (Predicted) 2.8 3.2 3.5
Key IR Peaks (cm⁻¹) 1680 (C=O), 1240 (C=S) 1675 (C=O), 1235 (C=S) 1685 (C=O), 1245 (C=S)
¹H-NMR (δ ppm) 1.2 (d, CH₃), 3.6 (m, OCH₂CH₂O) 1.3 (d, CH₃), 3.4 (s, OCH₃) 3.7 (m, morpholine CH₂)
Notes:
  • The hydroxyethoxy group’s NMR signal (δ 3.6 ppm) distinguishes it from methoxy (δ 3.4 ppm) and morpholine (δ 3.7 ppm) analogs .
  • Lower logP of the target compound suggests better solubility, critical for oral bioavailability .

Biological Activity

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of oncology and neurology.

Structural Characteristics

This compound combines a pyrido-pyrimidine backbone with thiazolidin and piperazine moieties , which are known for their interactions with multiple biological targets. The presence of diverse functional groups allows for potential modulation of biological activity through structure-activity relationship (SAR) studies.

Property Details
Molecular FormulaC20H24N4O3S2
Molecular Weight432.6 g/mol
IUPAC Name(5Z)-3-butan-2-yl...

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity . For instance, thiazole derivatives have shown promising results against various cancer cell lines. In a study involving thiazole-integrated compounds, certain derivatives demonstrated significant cytotoxicity, suggesting that the thiazolidine component may enhance the overall efficacy against tumor cells .

Table 1: Cytotoxicity of Related Compounds

Compound Cell Line IC50 (µg/mL) Activity
Compound 1HT291.61 ± 1.92High
Compound 2HepG21.98 ± 1.22Moderate

Anticonvulsant Activity

The compound's structural analogs have also been evaluated for their anticonvulsant properties. A study highlighted that certain thiazolidine derivatives exhibited significant anticonvulsant effects, potentially due to their interaction with GABAergic systems . The SAR analysis suggested that modifications to the thiazolidine ring can enhance anticonvulsant activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The thiazolidine moiety may inhibit specific enzymes involved in tumor progression or neuronal excitability.
  • Receptor Modulation: The piperazine group could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Cell Cycle Interference: Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.

Study on Antitumor Activity

A recent study examined the antitumor effects of a series of thiazolidine derivatives, including those structurally related to our compound. The results indicated that modifications in the thiazolidine structure significantly affected cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .

Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties, compounds similar to the target molecule were tested for their ability to modulate neurotransmitter levels in animal models. Results showed a notable increase in GABA levels, correlating with reduced seizure activity .

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